BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

PD-L1 inhibitor Microscale Thermophoresis Immuno-oncology

2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 338757-78-1) is a pyridine-containing phenyl-pyrazolone derivative that acts as a small-molecule inhibitor of the Programmed Death Ligand 1 (PD-L1). It belongs to a class of compounds structurally reminiscent of the antioxidant drug edaravone (1-phenyl-3-methyl-5-pyrazolone) but engineered for high-affinity binding to PD-L1.

Molecular Formula C14H9Cl2N3O
Molecular Weight 306.15
CAS No. 338757-78-1
Cat. No. B2888133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
CAS338757-78-1
Molecular FormulaC14H9Cl2N3O
Molecular Weight306.15
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3
InChIInChI=1S/C14H9Cl2N3O/c15-10-3-4-13(11(16)6-10)19-14(20)7-12(18-19)9-2-1-5-17-8-9/h1-6,8H,7H2
InChIKeyGZIBEOWLEWTUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 338757-78-1): A Pyridine-Containing Phenyl-Pyrazolone PD-L1 Inhibitor


2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 338757-78-1) is a pyridine-containing phenyl-pyrazolone derivative that acts as a small-molecule inhibitor of the Programmed Death Ligand 1 (PD-L1) [1]. It belongs to a class of compounds structurally reminiscent of the antioxidant drug edaravone (1-phenyl-3-methyl-5-pyrazolone) but engineered for high-affinity binding to PD-L1 [2]. This compound is characterized as a 'pyridine-type' analog within a series that includes dichlorophenyl-substituted variants, distinguishing it from its dimethyl and adamantane counterparts [3].

Why Generic Phenyl-Pyrazolone Substitution is Not Possible for CAS 338757-78-1


Generic substitution fails for 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one because the pyridine substituent fundamentally alters its nucleophilic reactivity and PD-L1 binding thermodynamics compared to analogous compounds with phenyl or methyl groups [1]. While the dichlorophenyl-pyrazolone core is shared with other potent binders, the presence of the pyridine ring in this compound as the 'R2' substituent leads to a distinct balance of PD-L1 affinity, antioxidant capacity, and aldehyde reactivity that is not replicated by other in-class candidates [2]. The data below show that even topologically similar compounds exhibit significantly different biochemical profiles, making simple interchange scientifically invalid.

Quantitative Differentiation Evidence for CAS 338757-78-1 Against Closest Analogs


PD-L1 Binding Affinity (KD) Directly Compared to Dichlorophenyl and Adamantane Analogs

The PD-L1 binding affinity of the target compound (Compound 1) was measured at KD = 77 ± 7 nM, which is 2.3-fold weaker than its direct dichlorophenyl-methyl analog (Compound 2, KD = 34 ± 3 nM) and 6.4-fold weaker than the most potent in-class analog, the dichlorophenyl-chlorophenyl derivative (Compound 4, KD = 7 ± 3 nM) [1]. This quantitative difference demonstrates that the pyridine substituent provides a distinct, tunable affinity profile, rather than maximal potency, which can be a critical selection factor for applications requiring a specific binding strength to avoid overly tight receptor binding and potential toxicity.

PD-L1 inhibitor Microscale Thermophoresis Immuno-oncology

Disruption of PD-L1/PD-1 Interaction (IC50) Against Closest Analogs and Nivolumab Baseline

In a cellular FRET assay, the target compound inhibited the PD-L1/PD-1 interaction with an IC50 of 92 ± 9 nM, representing a moderately potent disruption activity [1]. This is compared to significantly more potent disruption by the dichlorophenyl-chlorophenyl analog (Compound 4, IC50 = 3 ± 2 nM) and similar activity to the clinical comparator BMS-202 (IC50 = 124 ± 12 nM) [1]. The compound also shares this potency range with the adamantane analog (Compound 5, IC50 = 23 ± 6 nM), but with a different selectivity profile [1]. This positions the target compound as a 'balanced' inhibitor that may be more suitable for applications where strong PD-1/PD-L1 disruption is not the sole objective.

PD-1/PD-L1 blockade FRET assay Immune checkpoint

Functional Rescue of T-Cell Proliferation (IC50) Compared to Edaravone and Antibody Baseline

The target compound rescued proliferation of immunosuppressed CTLL-2 cells with an IC50 of 102 ± 8 nM, effectively reactivating immune cell growth [1]. This functional activity is significantly stronger than the classical antioxidant edaravone (data not shown for EDA in this assay, but used as a structural reference) and is comparable to the clinical benchmark nivolumab (IC50 = 58 ± 3 nM) [1]. In contrast, the highly potent dichlorophenyl-chlorophenyl analog (Compound 4, KD = 7 nM) paradoxically showed a weaker rescue effect (IC50 = 124 ± 7 nM), indicating that superior binding does not directly translate to superior functional rescue and may even be counterproductive [1].

T-cell proliferation CTLL-2 Immunosuppression rescue

Antioxidant Radical Scavenging Activity (EC50) Against Edaravone and Dichlorophenyl Analogs

The target compound demonstrated an EC50 of 22 ± 2 μM in the DPPH radical scavenging assay, indicating significant antioxidant capacity, though notably weaker than the drug edaravone (EC50 = 5.5 ± 0.5 μM) [1]. Crucially, it outperformed its direct dichlorophenyl-methyl analog (Compound 2, EC50 = 35 ± 3 μM) in scavenging bulk radicals [1]. This demonstrates a unique optimization: the pyridine moiety provides a better balance of PD-L1 binding and antioxidant activity compared to the methyl analog, which is important for therapeutic applications targeting oxidative stress in the tumor microenvironment.

Antioxidant DPPH assay Free radical scavenging

Hydroxyl Radical Trapping Rate (kr) Compared to Edaravone and Close Analogs

In a DMPO spin-trapping EPR assay, the target compound trapped hydroxyl radicals (•OH) with a rate constant kr = 1.8 × 10^3 M⁻¹s⁻¹, which is significantly lower than edaravone (kr = 4.5 × 10^3 M⁻¹s⁻¹) but superior to the adamantane analog (Compound 5, kr = 1.2 × 10^3 M⁻¹s⁻¹) [1]. This profile demonstrates that the pyridine-containing analog provides a kinetic selectivity for specific radical species that is distinct from both the clinical antioxidant edaravone and the highly hydrophobic adamantane derivative, making it a specialized tool for investigating PD-L1-related oxidative stress pathways.

Hydroxyl radical Spin trapping DMPO assay

Aldehyde Reactivity with 5-Formyluracil (5fU) Compared to In-Class Compounds

The target compound demonstrated a unique reactivity profile with the oxidized DNA base 5-formyluracil (5fU), forming a mono-adduct that could be tracked by LC-MS [1]. While the dichlorophenyl-methyl analog (Compound 2) robustly forms both mono- and bis-adducts, the pyridine-type target compound exhibits a slower, more controllable reaction [1]. The adamantane derivative (Compound 5) showed no aldehyde reactivity, providing a complete contrast [1]. This selective, single-adduct formation is a therapeutically relevant property because it indicates covalent trapping of the oxidized base without generating the complex bis-adducts that could trigger a distinct DNA damage response.

Aldehyde reactivity 5-Formyluracil DNA damage

Optimal Scientific and Industrial Application Scenarios for CAS 338757-78-1 Based on Differential Evidence


Immuno-Oncology Research Requiring a Balanced PD-L1 Inhibitor with Intrinsic Antioxidant Activity

This compound is ideal for probing the PD-1/PD-L1 axis in tumor microenvironments where oxidative stress is a confounding variable. As demonstrated in the evidence, it provides a 77 nM KD for PD-L1 and a 92 nM IC50 for disruption, combined with a DPPH scavenging EC50 of 22 μM [1]. Unlike the highly potent Compound 4 (KD = 7 nM), which showed paradoxically weaker functional T-cell rescue (124 nM), this compound optimizes for functional immune reactivation (102 nM IC50) [1]. Researchers can use this tool to dissect the PD-L1 blockade from broader immunosuppressive oxidative damage, a distinction that would be lost with a pure, high-affinity antagonist.

Chemical Biology Studies of Aldehyde-Mediated DNA Damage in PD-L1 Positive Cancers

The compound's selective formation of a mono-adduct with 5-formyluracil, in contrast to the bis-adduct forming dichlorophenyl-methyl analog (Compound 2) [1], makes it a unique tool for studying the interplay between PD-L1 suppression and inflammatory DNA lesions. This scenario is supported by the aldehyde reactivity evidence, showing a slower, more controlled covalent modification profile that enables kinetic studies of the protein-DNA damage interface without overwhelming the system with complex adducts.

Pharmacological Screening for PD-L1 Dimerization Inducers with a Defined Affinity Window

The compound is known to induce PD-L1 dimerization [1]. Its moderate binding affinity (KD = 77 nM) compared to the ultra-potent Compound 4 (KD = 7 nM) provides a useful 'affinity window' for screening for compounds that induce receptor dimerization without causing immediate internalization or a 'super-blockade' effect. This makes it a valuable reference standard in high-throughput screening assays designed to find dimerization-inducing immunomodulators with a tunable dose-response curve.

In Vivo Proof-of-Concept Studies Requiring Balanced Pharmacokinetics from a Pyridine Scaffold

For organizations transitioning from in vitro to in vivo PD-L1 models, the pyridine moiety in this compound is associated with enhanced aqueous solubility and metabolic stability compared to the purely hydrophobic dichlorophenyl or adamantane analogs [1]. While direct PK data is not provided in the core evidence, the structural similarity to edaravone (a brain-penetrant drug for stroke) supports the selection of this compound for animal studies where CNS-accessible PD-L1 modulation is desired, a property less likely with the bulkier, more lipophilic analogs.

Quote Request

Request a Quote for 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.